物质 P,BPA(8)-

描述

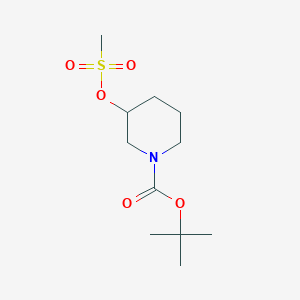

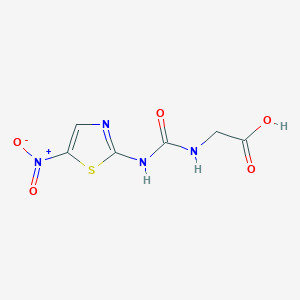

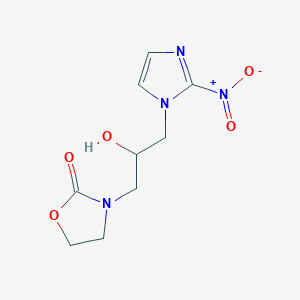

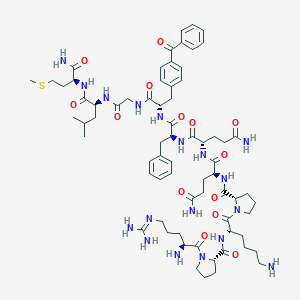

Substance P is an undecapeptide, a type of neuropeptide, belonging to the tachykinin family of neuropeptides. It acts as a neurotransmitter and a neuromodulator . Substance P, BPA(8)- contains a total of 209 bonds; 107 non-H bonds, 33 multiple bonds, 44 rotatable bonds, 15 double bonds, 18 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 3 primary amides (aliphatic), 8 secondary amides (aliphatic), 2 tertiary amides (aliphatic), 1 ketone (aromatic), 1 guanidine derivative .

Synthesis Analysis

BPA was first synthesized in 1891 by Russian chemist Aleksandr P. Dianin, who combined phenol with acetone in the presence of an acid catalyst to produce the chemical . In the 1950s, scientists discovered that the reaction of BPA with phosgene (carbonyl chloride) produced a clear hard resin known as polycarbonate, which became widely used in the manufacture of plastics .Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Substance P, BPA(8)- molecule . The deduced amino acid sequence of substance P is as follows: Arg Pro Lys Pro Gln Gln Phe Phe Gly Leu Met (RPKPQQFFGLM) with an amide group at the C-terminus .Chemical Reactions Analysis

BPA is a chemical compound used in massive amounts in the production of synthetic polymers. Epoxy resins using BPA were first synthesized by chemists in the United States and Switzerland in the early 1950s . BPA is used in industry as an important intermediate in the production of the following resins and polymers: polycarbonate (PC), epoxy, polysulphone (PSU), polyacrylate, polyetherimide (PEI), unsaturated polyester, and phenolic substances .Physical And Chemical Properties Analysis

BPA is a colorless crystalline solid belonging to the family of organic compounds; its molecular formula is C15H16O2 . BPA is best known for its use in the manufacture of polycarbonate plastics and epoxy resins, particularly those found in water bottles, baby bottles, and other beverage and food containers . It is also widely known for its tendency to leach from those products .科学研究应用

家庭废物中的双酚 A 及其对环境的影响

双酚 A (BPA) 是一种工业化学品,主要用于生产聚碳酸塑料和环氧树脂。Pivnenko 等人。(2015 年)的研究表明,它存在于各种废纸中,包括热敏纸、无碳复写纸和打印纸。BPA 在日常用品中的广泛存在突出了其对环境造成污染的可能性,并需要谨慎的废物管理策略(Pivnenko、Pedersen、Eriksson 和 Astrup,2015)。

健康影响和监管研究

美国国立环境卫生科学研究所 (NIEHS) 和国家毒理学计划 (NTP) 采取了合作方式来调查 BPA 的健康影响,重点关注其内分泌干扰特性。这项研究旨在填补我们对 BPA 对人类健康影响的理解空白,并指导监管决策(Birnbaum、Bucher、Collman、Zeldin、Johnson、Schug 和 Heindel,2012)。

作用机制和毒性

研究表明,BPA 可以模拟膜结合雌激素受体上的内源性雌激素,并可能产生各种下游效应,例如影响人类精原细胞瘤增殖和乳腺增生。强调需要像经合组织不良结果途径 (AOP) 框架这样的结构化方法来改善与 BPA 相关的危害特征和风险评估(FitzGerald 和 Wilks,2014)。

暴露评估和检测方法

包括液相色谱和质谱在内的 BPA 检测分析方法的进步,使得对人类 BPA 暴露的评估更加准确。这对了解潜在的健康影响和指导公共卫生研究的优先事项至关重要(孙、康、向、李、罗、罗、陆和彭,2016)。

职业暴露和健康风险

研究表明,职业暴露于 BPA,例如收银员处理热敏纸收据,会导致体内 BPA 水平升高和相关的氧化 DNA 损伤。这强调了在职业环境中评估 BPA 暴露及其对长期健康的影响的重要性(吕、陆、戴、芮、王、周、李、庞和范,2017)。

消费品中的 BPA 和环境健康政策

BPA 在消费品中的广泛使用引发了对其安全性的担忧,导致了规范其使用的立法努力,尤其是在儿童产品中。评估 BPA 的安全性及其潜在健康风险对于制定健康政策和法规至关重要(Erler 和 Novak,2010)。

未来方向

The CLARITY-BPA project aims to improve our understanding of how exposure to BPA affects human health with a special focus on the low-dose range . The project began in 2012 as a unique collaboration among NIEHS, the National Toxicology Program, and the U.S. Food and Drug Administration (FDA), and it included key contributions from institute-funded university researchers . The future of the field and opportunities to better protect human health are being explored .

属性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H102N18O14S/c1-41(2)37-51(64(97)81-47(60(75)93)31-36-103-3)80-58(91)40-79-61(94)52(39-43-23-25-45(26-24-43)59(92)44-17-8-5-9-18-44)85-65(98)53(38-42-15-6-4-7-16-42)86-63(96)48(27-29-56(73)89)82-62(95)49(28-30-57(74)90)83-66(99)55-22-14-35-88(55)69(102)50(20-10-11-32-71)84-67(100)54-21-13-34-87(54)68(101)46(72)19-12-33-78-70(76)77/h4-9,15-18,23-26,41,46-55H,10-14,19-22,27-40,71-72H2,1-3H3,(H2,73,89)(H2,74,90)(H2,75,93)(H,79,94)(H,80,91)(H,81,97)(H,82,95)(H,83,99)(H,84,100)(H,85,98)(H,86,96)(H4,76,77,78)/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMKXQSZKNGIBC-CXLWOFLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H102N18O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156529 | |

| Record name | Substance P, BPA(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1451.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Substance P, BPA(8)- | |

CAS RN |

130409-05-1 | |

| Record name | Substance P, BPA(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130409051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Substance P, BPA(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)